molecular formula C14H11NO5 B3058092 4-[(4-Nitrophenoxy)methyl]benzoic acid CAS No. 87740-05-4

4-[(4-Nitrophenoxy)methyl]benzoic acid

Cat. No. B3058092
CAS RN: 87740-05-4
M. Wt: 273.24 g/mol
InChI Key: OJGWJMNQVVFIIN-UHFFFAOYSA-N
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Description

“4-[(4-Nitrophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 259.21 . This compound is a reactive intermediate that can be used as an isomerizable precursor in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a nitrophenol group via a methylene bridge . The presence of the nitro group and the carboxylic acid group may contribute to its reactivity .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 429.3±25.0 °C at 760 mmHg . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in cardiotonic drugs preparation, were developed using 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol (Lomov, 2019).
  • Liquid Crystal Intermediates : 4 (4 n Alkoxybiphenyl 4′ carbonyloxy) benzoic acid, an intermediate in many ferroelectric and antiferroelectric liquid crystals, was synthesized for use in liquid crystal displays (Dou Qing, 2000).

Applications in Material Science

  • Polybenzimidazoles : New AB-type monomers for polybenzimidazoles were synthesized using a reaction involving 4-hydroxybenzoic acid, suggesting potential use in advanced polymeric materials (Begunov & Valyaeva, 2015).
  • Polyaniline Doping : Benzoic acids, including 4-nitrobenzoic acid, were used to dope polyaniline, demonstrating potential for creating conductive polymers with high conductivity (Amarnath & Palaniappan, 2005).

Medical and Biological Research

  • Tumor Migration Inhibition : 4-Methyl-3-nitro-benzoic acid showed potential as a new drug in malignant tumor treatment, inhibiting cell migration and tumor growth in mice without significant body weight changes (Li et al., 2010).
  • Cancer Metastasis Prevention : A study showed that 4-methyl-3-nitro-benzoic acid can inhibit breast cancer cell migration and chemotaxis, suggesting its potential as an anti-metastasis drug (Guo et al., 2011).

Advanced Material Synthesis

  • Polyimide Films : 3,5-Bis(4-aminophenoxy) benzoic acid was synthesized for the creation of aromatic polyimide films with high transmissivity and hydrophobic properties, useful in material science applications (Xu Yong-fen, 2012).

Crystallography and Molecular Studies

  • Crystallographic Studies : The crystal structure of various substituted benzoic acids, including 4-nitrobenzoic acid, was studied to understand their molecular interactions and electronic structure (Pramanik et al., 2019).

properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGWJMNQVVFIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359187
Record name 4-[(4-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87740-05-4
Record name 4-[(4-Nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87740-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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